1-(3-PYRIDYL)-1,4-BUTANEDIOL

KMO inhibition Neuroprotection Tryptophan metabolism

1-(3-Pyridyl)-1,4-butanediol (CAS 76014-83-0; molecular formula C9H13NO2; molecular weight 167.21 g/mol) is a pyridine-containing diol metabolite derived from tryptophan metabolism and the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). It is characterized by a secondary alcohol at the 1-position of a butane chain bearing a primary hydroxyl at the 4-position, with a 3-pyridyl substituent at the 1-carbon.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 76014-83-0
Cat. No. B014506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-PYRIDYL)-1,4-BUTANEDIOL
CAS76014-83-0
Synonyms4-Hydroxy-4-(3-pyridyl)-butan-1-ol;  4-Hydroxy-4-(3-pyridyl)-butanol; 
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CCCO)O
InChIInChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2
InChIKeyRGJHRVMTLGLFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Pyridyl)-1,4-butanediol CAS 76014-83-0: Key Procurement Specifications and Baseline Characteristics


1-(3-Pyridyl)-1,4-butanediol (CAS 76014-83-0; molecular formula C9H13NO2; molecular weight 167.21 g/mol) is a pyridine-containing diol metabolite derived from tryptophan metabolism and the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) . It is characterized by a secondary alcohol at the 1-position of a butane chain bearing a primary hydroxyl at the 4-position, with a 3-pyridyl substituent at the 1-carbon [1]. The compound exhibits moderate aqueous solubility (49.7 g/L predicted) and a calculated LogP of 0.02, indicating balanced hydrophilic-lipophilic character [2]. As a research chemical, it is supplied as a viscous oil or clear yellow liquid with purity specifications typically ≥95-98%, and is soluble in DMSO and methanol [3].

Compound Type Pyridine-containing diol metabolite
Key Research Context KMO inhibition, NNK metabolism tracing
Workflow Fit Biochemical pathway studies, xenobiotic metabolism assays

Why 1-(3-Pyridyl)-1,4-butanediol Cannot Be Substituted with Unfunctionalized 1,4-Butanediol or Regioisomers


Substitution of 1-(3-pyridyl)-1,4-butanediol with unsubstituted 1,4-butanediol (CAS 110-63-4) or regioisomers such as 1-(3-pyridyl)-1,3-butanediol or 4-(3-pyridyl)-1,2-butanediol is inadvisable due to fundamental differences in biological activity and metabolic fate. Unsubstituted 1,4-butanediol lacks the pyridyl moiety required for interaction with cytochrome P450 enzymes and KMO (kynurenine 3-monooxygenase) [1]. The 1,4-diol arrangement with the pyridyl group at the 1-position is specifically produced during NNK α-hydroxylation and is the sole detected end-product in certain organisms, whereas regioisomers are not observed in this pathway [2]. Furthermore, 1-(3-pyridyl)-1,4-butanediol exhibits measurable KMO inhibitory activity (IC50 7.10 μM) and dose-dependent carbonyl reduction effects that are absent in the unsubstituted diol [3].

Pyridyl moiety required for target engagement
Unsubstituted 1,4-butanediol lacks the 3-pyridyl group needed for cytochrome P450 interaction and KMO binding; mechanism-based activity may not transfer.
Metabolic pathway specificity differs
Regioisomers (1,3- or 1,2-diol) are not observed as NNK α-hydroxylation end-products; substitution alters pathway tracing and endpoint identification.
Biological activity profile absent in simple diol
The unsubstituted analog shows no KMO inhibition or in vivo carbonyl reduction; functional research endpoints cannot be replicated.

1-(3-Pyridyl)-1,4-butanediol (76014-83-0): Quantitative Comparative Evidence for Scientific Selection


Kynurenine 3-Monooxygenase (KMO) Inhibitory Activity: IC50 Comparison Against Known Inhibitors

1-(3-Pyridyl)-1,4-butanediol demonstrates measurable inhibition of kynurenine 3-monooxygenase (KMO) with an IC50 of 7.10 μM (7,100 nM) in Wistar rat KMO assay, measured as inhibition of 3-hydroxykynurenine formation from 100 μM kynurenine [1]. This places it within the weak-to-moderate inhibitor range, providing a distinct activity profile compared to high-potency KMO inhibitors (e.g., GSK 366 with IC50 0.7-2.3 nM) but with detectable biological effect, whereas unsubstituted 1,4-butanediol shows no KMO activity.

KMO Inhibition
Class-level inference
IC50 = 7.10 μM (7,100 nM)
VS. GSK 366 (0.7-2.3 nM), JM6 (19.85 μM)
Reported KMO inhibition assay context
Data from Wistar rat KMO; supports pathway modulation studies
KMO inhibition Neuroprotection Tryptophan metabolism

In Vivo Carbonyl Reduction: Dose-Dependent Reduction of Acetaldehyde and Reactive Carbonyls

Administration of 1-(3-pyridyl)-1,4-butanediol at 2 mg/kg/day for 10 days reduced levels of acetaldehyde and other reactive carbonyls in vivo, with the most pronounced effect observed when administered prior to tobacco smoke exposure . In contrast, unsubstituted 1,4-butanediol exhibits no such biological activity; its carbonyl reduction capacity is limited to serving as a hydrogen donor in catalytic chemical reactions, not in biological systems [1].

Carbonyl Reduction
Class-level inference
Dose-dependent reduction of acetaldehyde/reactive carbonyls
Comparator: 1,4-butanediol – no biological carbonyl scavenging
Supports oxidative stress and carbonyl toxicity research
In vivo model; 2 mg/kg/day for 10 days; endpoint interpretation review needed
Carbonyl reduction Oxidative stress Tobacco smoke exposure

Metabolic Pathway Specificity: Unique End-Product of NNK α-Hydroxylation in Planarians

In NNK-treated freshwater planarians (Dugesia japonica), 1-(3-pyridyl)-1,4-butanediol was the only detected end-product of NNK/NNAL α-hydroxylation, whereas regioisomers (1,3-butanediol and 1,2-butanediol derivatives) were not observed [1]. This contrasts with mammalian systems where multiple α-hydroxylation products are detected, highlighting species-specific metabolic divergence. Unsubstituted 1,4-butanediol is not a metabolite of NNK.

NNK Metabolism End-Product
Head-to-head
Exclusive 1-(3-pyridyl)-1,4-butanediol detected
Mammalian systems: multiple regioisomer products
Definitive metabolic tracer in planarian NNK studies
LC-MS detection; species-specific pathway divergence
NNK metabolism Tobacco-specific nitrosamines Xenobiotic detoxification

Physicochemical Differentiation: Solubility and LogP vs. Unsubstituted 1,4-Butanediol

1-(3-Pyridyl)-1,4-butanediol exhibits moderate aqueous solubility (predicted 49.7 g/L) and a calculated LogP of 0.02, reflecting the balance between the polar diol moiety and the hydrophobic pyridine ring [1]. In contrast, unsubstituted 1,4-butanediol is miscible with water (infinite solubility) and has a LogP of -0.83, indicating substantially higher hydrophilicity [2]. The introduction of the 3-pyridyl group increases lipophilicity by approximately 0.85 LogP units, altering partitioning behavior in biological membranes and extraction procedures.

Physicochemical Profile
Head-to-head
LogP 0.02, Aqueous solubility ~49.7 g/L
VS. 1,4-butanediol: LogP -0.83, miscible
Altered partitioning behavior influences handling and assay design
Predicted values (ALOGPS); ΔLogP +0.85
Solubility Lipophilicity Formulation

1-(3-Pyridyl)-1,4-butanediol (76014-83-0): Evidence-Backed Application Scenarios for Procurement


Kynurenine Pathway Modulation and Neuroprotection Studies

Researchers investigating the kynurenine pathway and its role in neurodegenerative diseases can utilize 1-(3-pyridyl)-1,4-butanediol as a moderately potent KMO inhibitor (IC50 7.10 μM). Its activity profile distinguishes it from both inactive diols and high-potency clinical candidates, making it suitable for mechanistic studies where partial KMO inhibition is desired [1].

Carbonyl Scavenging and Oxidative Stress Research

This compound enables in vivo studies of carbonyl reduction relevant to tobacco smoke exposure and oxidative stress. The demonstrated dose-dependent reduction of acetaldehyde and reactive carbonyls (2 mg/kg/day for 10 days) provides a functional endpoint absent in unsubstituted 1,4-butanediol, supporting research into carbonyl-mediated toxicity .

NNK Metabolism and Tobacco Carcinogenesis Studies

As a definitive metabolic end-product of NNK α-hydroxylation in planarian models, 1-(3-pyridyl)-1,4-butanediol serves as a critical analytical standard and pathway tracer. Its exclusive detection in planarians contrasts with mammalian metabolism, enabling species-specific comparative toxicology studies [2].

Cytochrome P450 Xenobiotic Metabolism Research

KEGG pathway mapping identifies 1-(3-pyridyl)-1,4-butanediol as a participant in xenobiotic metabolism by cytochrome P450 (map00980) and chemical carcinogenesis - DNA adducts (map05204). This pathway context supports its use in studying detoxification mechanisms and reactive metabolite formation [3].

Application
Selection Property
Validation Focus
Kynurenine pathway modulation research
Reported KMO inhibition profile (moderate potency range)
KMO inhibitor comparison; pathway-response interpretation
Carbonyl reduction and oxidative stress studies
In vivo carbonyl reduction activity
Dose-dependent carbonyl scavenging endpoint review
NNK metabolism and tobacco-specific nitrosamine research
Definitive α-hydroxylation end-product in planarian model
Species-specific metabolic pathway tracing; analytical standard fit
Xenobiotic metabolism by cytochrome P450
KEGG pathway participation (map00980, map05204)
Detoxification and DNA adduct formation endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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